Azetidin-3-amine dihydrochloride

Vue d'ensemble

Description

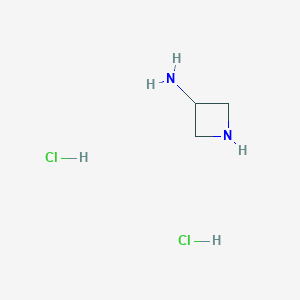

Azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2N2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .

Applications De Recherche Scientifique

Azetidin-3-amine dihydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: Azetidin-3-amine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the development of new materials and polymers with unique properties

Mécanisme D'action

Mode of Action

Azetidines, the class of compounds to which azetidin-3-amine dihydrochloride belongs, are known for their reactivity and versatility in synthetic chemistry . They can undergo various transformations leading to functionally decorated heterocyclic compounds .

Biochemical Pathways

Azetidines are known for their ubiquity in natural products and importance in medicinal chemistry . They have potential in peptidomimetic and nucleic acid chemistry .

Result of Action

Given the compound’s potential interactions with various biological targets and its reactivity, it is likely to have diverse effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

Azetidines, the class of compounds to which it belongs, are known for their reactivity, driven by a considerable ring strain . This makes them excellent candidates for various biochemical reactions .

Cellular Effects

Azetidines have been used in drug discovery, polymerization, and as chiral templates , suggesting they may have significant effects on cellular processes.

Molecular Mechanism

Azetidines are known to undergo various synthetic transformations, leading to functionally decorated heterocyclic compounds . These transformations could potentially influence their interactions with biomolecules and their effects at the molecular level.

Metabolic Pathways

Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry , suggesting they may be involved in significant metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-amine dihydrochloride typically involves the formation of the azetidine ring followed by amination and subsequent conversion to the dihydrochloride salt. One common method starts with the preparation of N-Boc-azetidin-3-one, which is then subjected to a Horner–Wadsworth–Emmons reaction to yield N-Boc-azetidin-3-ylidene acetate. This intermediate undergoes aza-Michael addition with NH-heterocycles to form the target 3-substituted azetidines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as ring formation, functional group transformations, and purification techniques like crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert azetidin-3-amine derivatives to amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized azetidines .

Comparaison Avec Des Composés Similaires

Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.

Azetidin-2-one: A lactam derivative of azetidine with a carbonyl group at the second position.

Oxetane: A four-membered ring containing an oxygen atom instead of nitrogen.

Uniqueness: Azetidin-3-amine dihydrochloride is unique due to its specific amine substitution at the third position and its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high reactivity and stability .

Activité Biologique

Azetidin-3-amine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the amine group enhances its reactivity and potential interactions with biological targets. The dihydrochloride form indicates that the compound exists as a salt, which can influence its solubility and bioavailability.

Antimicrobial Activity

Research has indicated that azetidine derivatives often exhibit significant antimicrobial properties. For instance, azetidine-based compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes. A study highlighted the antimicrobial activity of related compounds, suggesting that this compound may share similar properties.

Neuroprotective Effects

Recent investigations into azetidine derivatives have revealed their potential neuroprotective effects. Compounds structurally related to azetidin-3-amine have demonstrated inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In particular, certain derivatives exhibited AChE inhibition comparable to established drugs like rivastigmine .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The azetidine ring's strain facilitates various chemical reactions, allowing the compound to engage in nucleophilic substitutions and other interactions with enzymes and receptors. This mechanism is crucial for understanding its pharmacodynamics.

Study on STAT3 Inhibition

A notable study explored the structure-activity relationship (SAR) of azetidine analogues as inhibitors of the STAT3 pathway, which is often constitutively active in cancer cells. The research demonstrated that specific modifications in the azetidine structure could enhance inhibitory potency against STAT3's DNA-binding activity, showcasing the therapeutic potential of such compounds in cancer treatment .

Neuroprotective Activity Assessment

In another study focusing on neuroprotection, certain azetidine derivatives were tested for their effects on models of oxidative stress related to neurodegenerative diseases. One compound showed significant neuroprotective effects by reducing oxidative stress markers and caspase activity in neuronal cells subjected to glutamate-induced damage .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Azetidin-2-one | Contains a carbonyl group | Antiproliferative effects in cancer cells |

| Azetidin-4-carboxylic acid | Additional carboxylic group | Enhanced AChE inhibition |

| N-Methylazetidine | Methyl substitution at nitrogen | Potentially increased bioactivity |

This table illustrates how variations in the azetidine structure can lead to diverse biological activities.

Propriétés

IUPAC Name |

azetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2ClH/c4-3-1-5-2-3;;/h3,5H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSDLMAZIRAMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542111 | |

| Record name | Azetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-89-4 | |

| Record name | Azetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.